molecular formula C12H21N3O2 B13581900 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine

Cat. No.: B13581900
M. Wt: 239.31 g/mol
InChI Key: ZBPCXMJVELBQJX-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with an oxadiazole moiety and a methoxyethyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing the oxadiazole moiety and the methoxyethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: The piperidine ring can undergo various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine
  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-ethoxyethyl)piperidine

Uniqueness

The unique combination of the oxadiazole ring and the methoxyethyl group on the piperidine ring may confer distinct biological activities or chemical properties compared to similar compounds. This could make it a valuable target for further research and development.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

3-ethyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H21N3O2/c1-3-10-14-11(17-15-10)12(6-9-16-2)4-7-13-8-5-12/h13H,3-9H2,1-2H3

InChI Key

ZBPCXMJVELBQJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2(CCNCC2)CCOC

Origin of Product

United States

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